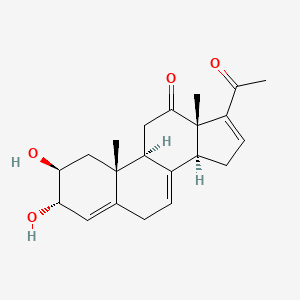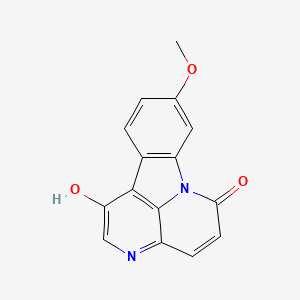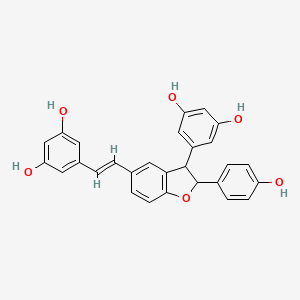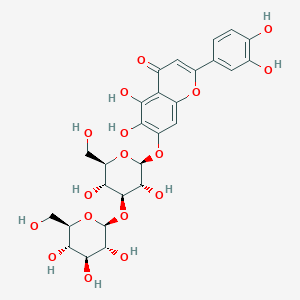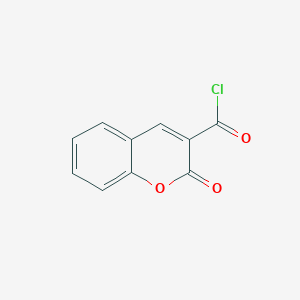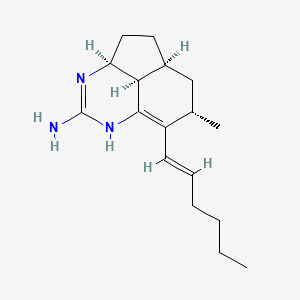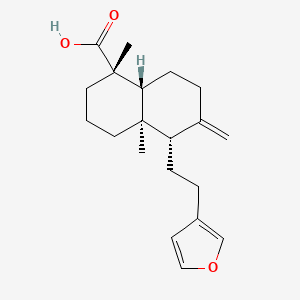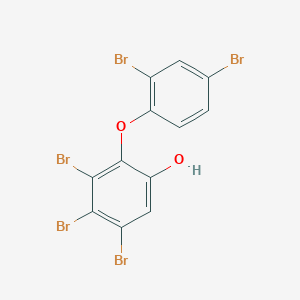
Sclarene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sclarene is a diterpene that consists of a labdane skeleton with double bonds at C-8(17), C-13(16) and C-14. It derives from a hydride of a labdane.
Scientific Research Applications
1. Foliage Diterpenes in Plant Species
Sclarene, identified as a major diterpene in the foliage of certain plant species like Dacrydium intermedium, plays a significant role in the biosynthetic pathways of plants. This compound, along with others like ent-rosadiene and ent-sclarene, demonstrates considerable tree-to-tree variations, suggesting genetic control in its synthesis. The presence of sclarene in plant species like Dacrydium intermedium aligns with the broader botanical classifications and contributes to our understanding of plant chemistry and phylogenetics (Perry & Weavers, 1985).
2. Terpenoids in Essential Oils and Aromatic Products
Sclarene is a significant component in the essential oils and concentrated aromatic products from plants like Nicotiana glutinosa L. leaves. Its presence, along with other diterpenes like manool and manoyl oxide, indicates its potential applications in the aroma industries, especially in perfumery and cosmetics. The study of these compounds helps in exploring natural sources for aromatic and therapeutic agents (Popova et al., 2019).
3. Organic Compounds in Coal
Sclarene has been identified in coal, specifically in the solvent extracts from coal. This discovery provides insight into the organic chemical composition of coal and its potential for yielding valuable organic compounds. Understanding the presence and formation of compounds like sclarene in coal aids in the study of fossil fuels and their chemical properties (Baset, Pancirov, & Ashe, 1980).
properties
Product Name |
Sclarene |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1 |
InChI Key |
KYLKKZSVPLUGCC-CMKODMSKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



